Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside
Description
Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside (MAAG) is a derivative of glucosamine where the hydroxyl group at the C2 position is replaced by an acetylated amino group, and the anomeric hydroxyl is methylated. This compound is a key intermediate in glycobiology and synthetic carbohydrate chemistry. It has been identified in plant extracts, such as Jacaranda mimosifolia flowers, where its derivatives exhibit antibacterial properties . MAAG and its analogs are pivotal in studying glycosylation processes, enzyme-substrate interactions, and carbohydrate-based drug development. Synthetically, MAAG is prepared via multistep routes starting from N-acetyl glucosamine, involving protective group strategies and stereospecific reactions .
Properties
IUPAC Name |
N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVOCXOZYFLVKN-VARJHODCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside typically involves the acetylation of glucosamine. One common method includes the reaction of glucosamine hydrochloride with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired acetylated product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the acetylamino group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted glucopyranosides depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to cell signaling and metabolism.
Medicine: It has potential therapeutic applications in the treatment of conditions such as osteoarthritis due to its anti-inflammatory properties.
Industry: It is used in the production of various pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into glycoproteins and glycolipids, influencing cell signaling and structural integrity. The acetylamino group plays a crucial role in its biological activity, allowing it to modulate various biochemical pathways.
Comparison with Similar Compounds
Structural Modifications at the O-Positions
Methyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranoside (Compound 2)
- Structure : Features a benzyl group at the 3-O position.
- Synthesis : Prepared from N-acetyl glucosamine in three steps, involving benzylation for regioselective protection .
- Application : Used as an acceptor in glycosylation reactions to synthesize oligosaccharides.
Allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranoside (Compound 7)
- Structure: Allyl group replaces the methyl group at the anomeric position.
- Synthesis : Derived from oxazoline intermediates under camphorsulfonic acid catalysis .
- Utility : The allyl group facilitates further functionalization via olefin metathesis or thiol-ene reactions.
Methyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside (Compound 10)
Conformational Variations
Deuterated Analogs
- Methyl 2-amino-2-deoxy-(6S)-deuterio-α/β-D-glucopyranosides: NMR studies (pH 5 and 11) reveal a 1:1 mixture of gg (gauche-gauche) and gt (gauche-trans) conformers, mirroring natural glucopyranose .
- Methyl 2,6-diamino-2,6-dideoxy-(6R)-deuterio-α/β-D-glucopyranosides: Predominantly adopt the gt conformation, akin to 2-aminoethanol derivatives, due to steric and electronic effects .
Deoxy and Sulfonated Derivatives
4-Deoxy Analogs
- Methyl 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranoside: Lacks the C4 hydroxyl, reducing hydrogen-bonding capacity. Inhibits glycosaminoglycan biosynthesis, a target for anti-inflammatory therapies .
6-Sulfo Derivatives
- p-N-[2-(2-Azidoethoxy)ethoxy]amidophenyl-2-acetamido-2-deoxy-6-sulfo-β-D-glucopyranoside (Compound 7): Sulfonation at C6 enhances water solubility and bioactivity. Used in radiolabeling and glycoconjugate studies .
Aryl and Alkyl Glycosides
2-Formylphenyl and 2-Methylphenyl Derivatives
Phenyl MAAG (CAS 10139-04-5)
Protecting Group Strategies
Benzylidene-Protected Derivatives
- Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside: Used to block the 4,6-OH positions during oligosaccharide synthesis. The benzylidene group is acid-labile, enabling selective deprotection .
Phthalimido and Acetylated Analogs
- Methyl 2-deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside (CAS 76101-13-8): Key intermediate in glycosyltransferase studies. Acetyl groups enhance stability during synthetic steps .
Data Tables
Table 1: Physical and Spectral Properties of Select Compounds
Biological Activity
Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside (commonly referred to as GlcNAc) is a significant compound in glycobiology, primarily due to its structural similarity to glucose and its role as a building block in various biochemical pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.
Target of Action
this compound predominantly targets Chitotriosidase-1 , an enzyme involved in the degradation of chitin and its derivatives. This interaction facilitates the breakdown of chitin into smaller oligosaccharides, such as chitotriose and chitobiose, which are crucial for various biological processes including immune response and cell signaling .
Mode of Action
The compound's action involves binding to Chitotriosidase-1, leading to enhanced degradation of chitin. This process is vital for organisms that utilize chitin as a structural component, such as fungi and arthropods. The degradation products can further influence cellular signaling pathways and metabolic processes .
Biochemical Pathways
This compound is implicated in several biochemical pathways:
- Degradation of Chitin : The primary pathway involves the hydrolysis of chitin, impacting organisms that rely on this polysaccharide for structural integrity.
- Cell Signaling : The degradation products can modulate signaling pathways related to inflammation and immune responses.
- Glycosaminoglycan Synthesis : The compound has been shown to influence the synthesis of glycosaminoglycans (GAGs), which are essential components of the extracellular matrix .
Cellular Effects
Research indicates that this compound affects various cellular functions:
- Cellular Metabolism : It competes with D-[3H]glucosamine for incorporation into GAGs, leading to decreased synthesis rates. In vitro studies have shown that analogs can significantly reduce the incorporation of glucosamine into GAGs without affecting protein synthesis .
- Gene Expression Modulation : The compound may alter gene expression profiles related to metabolic pathways and inflammatory responses .
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
- Inhibition of GAG Synthesis : A study demonstrated that methyl 2-acetamido-2-deoxy-D-glucose analogs inhibited the incorporation of glucosamine into GAGs, suggesting a competitive inhibition mechanism. At a concentration of 1.0 mM, one analog reduced glucosamine incorporation to approximately 7% of control levels .
- Therapeutic Potential in Osteoarthritis : Due to its anti-inflammatory properties, there is ongoing research into the use of this compound for treating osteoarthritis. Its ability to modulate GAG synthesis could help restore cartilage integrity in affected joints .
- Chemical Properties and Reactions : this compound can undergo various chemical reactions including oxidation, reduction, and substitution. These reactions are essential for synthesizing more complex molecules used in pharmaceuticals .
Data Table: Summary of Biological Activities
Q & A
Q. How can I optimize the synthesis of Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside to improve stereoselectivity and yield?
The synthesis typically involves selective protection/deprotection of hydroxyl groups and acetylation of the amino group. For example, using 2,3,4,6-tetraacetyl-α-D-glucose as a precursor, the C2 position is deacetylated and subjected to amination. A critical step is the use of silver(I) oxide and iodomethane for methylation, which achieves high stereoselectivity (11:1 gluco:altro ratio) . To improve yield, ensure anhydrous conditions during glycosylation and employ chromatographic purification to isolate the β-anomer. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) is recommended .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Use NMR spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) to confirm the anomeric configuration (β-D-glucopyranoside, δ ~4.5–5.5 ppm for H1) and acetylation at C2 (δ ~2.0 ppm for CH₃CO) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+Na]⁺ at m/z 294.1052). Purity (>95%) should be confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can this compound be used to study glycosyltransferase substrate specificity?
This compound serves as a glycosyl donor or acceptor in enzymatic assays. For example, incubate it with recombinant glycosyltransferases (e.g., β1-3-glucuronosyltransferase) in buffer containing UDP-sugar donors. Monitor product formation via LC-MS or fluorophore-labeled substrates. The C2 acetamido group mimics natural N-acetylglucosamine (GlcNAc), enabling studies on enzymes involved in hyaluronic acid biosynthesis . Competitive inhibition assays using derivatives (e.g., 6-O-sulfo variants) can map active-site interactions .
Q. What strategies resolve contradictions in reported stereochemical outcomes during derivatization?
Discrepancies in stereoselectivity (e.g., α vs. β anomers) often arise from solvent polarity or counterion effects. For example, using polar aprotic solvents (DMF or DMSO) stabilizes oxocarbenium ion intermediates, favoring β-anomer formation. Adding molecular sieves or Lewis acids (e.g., BF₃·Et₂O) can shift equilibrium . Validate results using X-ray crystallography or NOE NMR experiments to unambiguously assign configurations .
Q. How can isotopic labeling (¹³C, ¹⁵N) of this compound enhance metabolic tracing studies?
Synthesize [¹³C]methyl and [¹⁵N]amino derivatives via:
- Amination with (saltmen)Mn(¹⁵N) to introduce ¹⁵N at C2 .
- Methylation using [¹³C]iodomethane to label the methoxy group .
These labeled analogs enable tracking in glycoconjugate biosynthesis via LC-MS/MS or NMR. For example, study hyaluronic acid turnover in cell cultures by quantifying ¹³C/¹⁵N incorporation into disaccharide repeats .
Q. What protecting group strategies are optimal for selective functionalization of this compound in oligosaccharide synthesis?
Use orthogonal protecting groups :
- Acetyl (Ac) groups at C3, C4, and C6 for temporary protection during glycosylation .
- Trimethylsilyl (TMS) at C3 for selective deprotection under mild acidic conditions .
- Butylboronate at C4/C6 for stabilization during coupling reactions .
After glycosylation, deprotect using NH₃/MeOH (for Ac) or TBAF (for TMS) .
Methodological Challenges
Q. How to address poor solubility of this compound in aqueous buffers for enzymatic assays?
Solubility can be enhanced via:
Q. What kinetic models explain contradictory data on glycosidase inhibition by this compound?
Competitive vs. non-competitive inhibition mechanisms can be distinguished using Lineweaver-Burk plots. For example, if Kₘ increases with inhibitor concentration, competitive inhibition is likely. Alternatively, employ stopped-flow fluorescence to measure real-time enzyme-inhibitor binding kinetics .
Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
